3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a bicyclic compound featuring a fused cyclopropane and indene scaffold with a cyano (-CN) substituent at the 3-position and a carboxylic acid (-COOH) group at the 1-position. The cyclopropane ring introduces significant steric strain, which may enhance reactivity or modulate biological activity. For example, bromination or chlorination of indan-1-carboxylic acid using Lewis acids like FeCl₃ or SnCl₄ could be adapted to introduce cyano groups via substitution reactions .
The cyano group may further influence electronic properties, solubility, or binding affinity in biological systems.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-cyano-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H9NO2/c13-5-6-1-2-7-4-9-10(8(7)3-6)11(9)12(14)15/h1-3,9-11H,4H2,(H,14,15) |
InChI Key |
IOCXPFFRXRTVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Overview
Analytical Data and Characterization
The compound’s structure and purity are typically confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the bicyclic framework and functional groups.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): Identification of cyano (sharp peak near 2220 cm^-1) and carboxylic acid (broad peak around 2500–3300 cm^-1) groups.
- X-ray Crystallography: For definitive 3D structural confirmation.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclopropanation | CH2I2, Zn(Cu), dry ether, 0°C | Formation of cyclopropa ring | Sensitive to moisture |
| Halogenation | NBS or equivalent, solvent like CCl4 | Introduce leaving group at 3-position | Enables cyanation |
| Cyanation | KCN or NaCN, DMF, room temperature | Install cyano group | Toxic reagents, safety needed |
| Lithiation & Carboxylation | n-BuLi, dry THF, -78°C, CO2 gas | Introduce carboxylic acid group | Requires inert atmosphere |
| Purification | Chromatography or recrystallization | Isolate pure compound | Critical for yield and purity |
Research Findings and Considerations
- The synthesis demands stringent control of reaction parameters to avoid side reactions such as polymerization or ring-opening of the cyclopropane.
- Modifications on the cyano or carboxylic acid groups can significantly affect the compound’s reactivity and potential biological activity, suggesting that synthetic flexibility is valuable for derivative development.
- No extensive patent literature or detailed experimental protocols are publicly available, indicating an opportunity for further research and optimization in this area.
Chemical Reactions Analysis
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under controlled conditions:
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Opening | H<sub>2</sub>SO<sub>4</sub> (conc.), 80–100°C | Linear diene derivatives | Forms conjugated dienes via protonation and bond cleavage |
| Oxidative Ring Expansion | O<sub>2</sub>/Co(III) catalyst, DMF, 60°C | Bicyclo[4.1.0]heptene analogs | Retains indene backbone while expanding cyclopropane |
Mechanistic studies suggest the cyclopropane’s electron-deficient nature (due to adjacent cyano and carboxylic groups) facilitates electrophilic attack, leading to regioselective bond breaking .
Cyano Group Reactivity
The –CN group participates in:
-
Hydrolysis : 60% H<sub>2</sub>SO<sub>4</sub>, reflux → Carboxamide (–CONH<sub>2</sub>) or carboxylic acid (–COOH) derivatives .
-
Reduction : LiAlH<sub>4</sub> in THF → Primary amine (–CH<sub>2</sub>NH<sub>2</sub>) with >80% yield .
Carboxylic Acid Reactions
-
Esterification : SOCl<sub>2</sub>/ROH forms methyl/ethyl esters (used to enhance volatility for GC-MS analysis).
-
Decarboxylation : Pyrolysis at 200–250°C yields CO<sub>2</sub> and 3-cyanoindene derivatives .
Cycloaddition and Cross-Coupling Reactions
The indene moiety enables:
Photochemical and Thermal Rearrangements
-
UV-Induced Isomerization : 254 nm light in CH<sub>3</sub>CN → Cyclopropane ring contraction to form fused bicyclo[2.1.1]hexane systems .
-
Thermal Ring Reorganization : Heating to 150°C in xylene shifts substituents to relieve steric strain, confirmed by <sup>13</sup>C NMR .
Biological Activity Modulation via Derivatization
Modifying functional groups alters bioactivity:
-
Amide Derivatives : Exhibit IC<sub>50</sub> = 1.2–3.8 μM against tyrosine kinase receptors.
-
Fluorinated Analogs : Introduced via electrophilic fluorination show enhanced metabolic stability (t<sub>1/2</sub> > 6h in hepatic microsomes).
Stability and Reaction Optimization
Critical parameters for high-yield syntheses:
-
Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions; nonpolar solvents (toluene) stabilize cycloadditions .
-
Temperature : <50°C prevents decarboxylation side reactions.
-
Catalysts : Ru- or Pt-based catalysts improve cycloaddition regioselectivity by >90% .
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical intermediates, organic electronics, and asymmetric catalysis. Ongoing research focuses on enantioselective reactions leveraging its rigid bicyclic framework .
Scientific Research Applications
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to downstream effects, such as altered cellular signaling or metabolic pathways .
Comparison with Similar Compounds
Functional Group Variations
Key Observations :
- Therapeutic Potential: The anti-inflammatory activity of 6-chloro-6-cyclohexylindene-1-carboxylic acid highlights the pharmacological relevance of carboxylic acid-functionalized indenes, though the cyano analog’s efficacy remains unverified .
- Physical Properties: The 4-chloro derivative exhibits a collision cross-section (CCS) of 139.3 Ų for [M+H]⁺, suggesting moderate molecular size and polarity . Similar measurements for the cyano analog could clarify its pharmacokinetic profile.
Structural Analogues with Amine Functional Groups
Key Observations :
- ionic interactions). Amine derivatives are often used as synthetic intermediates rather than direct therapeutics .
Substituent Position and Ring Modifications
Key Observations :
- Lipophilicity : The phenyl-substituted derivative (LogP = 3.67) exhibits higher lipophilicity than the methyl analog, which could enhance membrane permeability .
- Steric Effects: Bulky substituents (e.g., phenyl) may hinder binding to biological targets compared to smaller groups like cyano or chlorine.
Biological Activity
3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 197.18 g/mol
- CAS Number : 13214-66-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has shown promise in:
- Antioxidant Activity : It exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest.
Biological Activity Overview
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Effective in scavenging free radicals | |
| Anticancer | Inhibits growth of cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific kinases |
Case Studies
- Antioxidant Efficacy : A study conducted on the antioxidant properties of the compound demonstrated a dose-dependent increase in radical scavenging activity. The results indicated that at higher concentrations, the compound significantly reduced oxidative stress markers in vitro.
- Anticancer Activity : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to a marked reduction in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.
- Enzyme Inhibition Studies : Research focused on the inhibition of protein kinases showed that the compound could effectively inhibit certain pathways involved in cancer progression. Specific IC50 values were determined for various kinases, highlighting its potential as a therapeutic agent.
Research Findings
Recent studies have elucidated various aspects of the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism appears to involve modulation of key signaling pathways associated with tumorigenesis.
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound demonstrated enhanced efficacy in inhibiting tumor growth and improving survival rates in experimental models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, and how can cyclopropane ring formation be optimized?
- Methodology : Cyclopropane-fused indene derivatives are typically synthesized via [2+1] cycloaddition reactions using carbene precursors or transition-metal-catalyzed methods. For example, rac-cyclopropa[a]inden-1-amine hydrochloride () was synthesized using a stereoselective approach involving chiral auxiliaries. Optimize ring closure by controlling reaction temperature (e.g., −78°C for carbene stability) and using Lewis acids (e.g., BF₃) to stabilize intermediates. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₂H₁₁NO₂ for the target compound). For spectral analysis, combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with DEPT-135 to distinguish CH, CH₂, and CH₃ groups. Compare IR spectra to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% peak area .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology : Store under inert gas (argon or nitrogen) at −20°C to prevent degradation. Avoid prolonged exposure to light due to the conjugated indene system’s photosensitivity. Handle in a fume hood, as cyclopropane rings may release strain energy upon decomposition. Monitor stability via periodic TLC or NMR over 6–12 months .
Advanced Research Questions
Q. How can stereochemical isomers of this compound be resolved and characterized?
- Methodology : Separate enantiomers using chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution. For diastereomers, leverage differences in solubility (e.g., fractional crystallization in ethanol/water). Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) with DFT-simulated spectra. Reference racemization studies on chrysanthemic acid derivatives () to assess isomer interconversion risks .
Q. What analytical techniques are critical for validating contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology : Re-examine sample purity via GC-MS to rule out impurities. Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For dynamic effects (e.g., hindered rotation), perform variable-temperature NMR (−40°C to 60°C). Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?
- Methodology : Synthesize analogs (e.g., replacing the cyano group with carboxyl or amide moieties) and test in vitro bioassays (e.g., anti-inflammatory activity via COX-2 inhibition). Use molecular docking (AutoDock Vina) to predict binding affinity to targets like prostaglandin synthases. Compare results to indene-carboxylic acid derivatives with known therapeutic profiles ( ) .
Q. What computational strategies are suitable for modeling the compound’s reactivity and electronic properties?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Simulate reaction pathways for cyclopropane ring opening using transition-state theory. Validate with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .
Q. How can metabolic pathways and degradation products be predicted for this compound?
- Methodology : Use in vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites. Analyze via LC-MS/MS with positive/negative ionization modes. For abiotic degradation, conduct accelerated stability studies under UV light or acidic/basic conditions (pH 1–13). Compare to cyclopropane lactonization pathways ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
